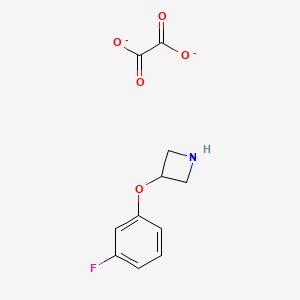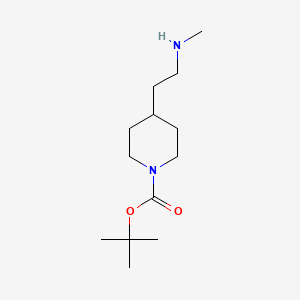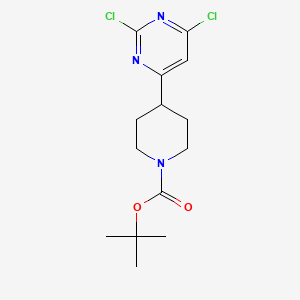
tert-Butyl 5-iodoisoindoline-2-carboxylate
Vue d'ensemble
Description
tert-Butyl 5-iodoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H16INO2. It is a derivative of isoindoline, a bicyclic organic compound, and contains an iodine atom and a tert-butyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mécanisme D'action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.
Action Environment
It is known that this compound should be stored at 2-8°c and protected from light , suggesting that temperature and light exposure could potentially affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 5-iodoisoindoline-2-carboxylate can be synthesized through various synthetic routes. One common method involves the iodination of isoindoline derivatives. The synthesis typically starts with the preparation of isoindoline-2-carboxylic acid, which is then esterified with tert-butyl alcohol to form tert-butyl isoindoline-2-carboxylate. The iodination step is carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position of the isoindoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the esterification of isoindoline-2-carboxylic acid with tert-butyl alcohol and the subsequent iodination reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial for the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-iodoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The reduction of the iodine atom to a hydrogen atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, sodium thiolate, or alkoxide ions. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media, depending on the desired oxidation state.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted isoindoline derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include oxo derivatives of isoindoline.
Reduction Reactions: The major product is isoindoline-2-carboxylate with the iodine atom replaced by a hydrogen atom.
Applications De Recherche Scientifique
tert-Butyl 5-iodoisoindoline-2-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It is used as a probe in biological studies to investigate the function of specific enzymes and receptors.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Comparaison Avec Des Composés Similaires
tert-Butyl 5-iodoisoindoline-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-bromoisoindoline-2-carboxylate: Similar in structure but contains a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
tert-Butyl 5-chloroisoindoline-2-carboxylate: Contains a chlorine atom instead of iodine. It is less reactive than the iodine derivative but may have different applications in organic synthesis.
tert-Butyl 5-fluoroisoindoline-2-carboxylate: Contains a fluorine atom instead of iodine. It is more stable and less reactive but may have unique applications in medicinal chemistry.
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential biological activity compared to its halogenated counterparts.
Propriétés
IUPAC Name |
tert-butyl 5-iodo-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUNFUVVOCOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727836 | |
| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-26-2 | |
| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)






![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)

![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)
![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)



